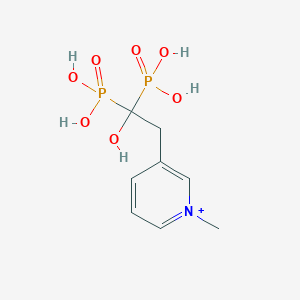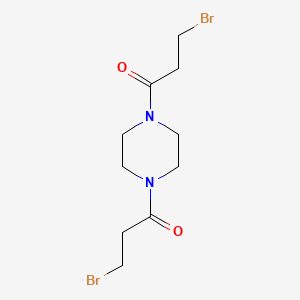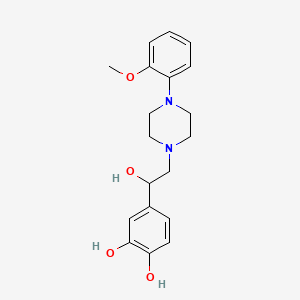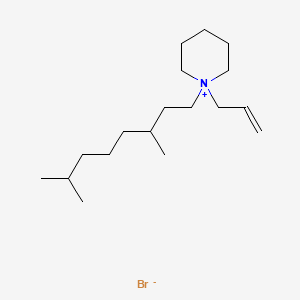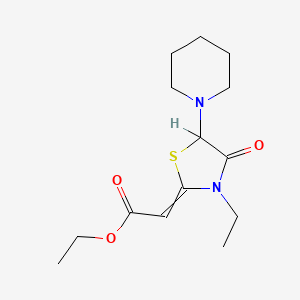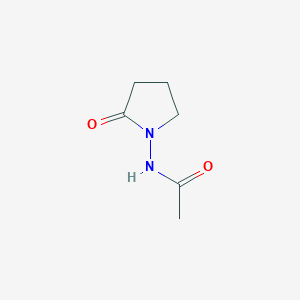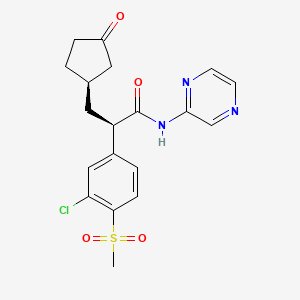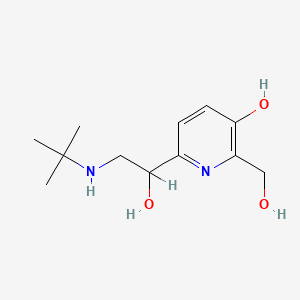
内洛西呱特
概述
描述
奈洛西呱特是一种可溶性鸟苷酸环化酶刺激剂,最初由拜耳公司开发。 它是一种小分子药物,在治疗心血管疾病、泌尿生殖系统疾病和呼吸系统疾病方面显示出潜力 . 奈洛西呱特通过刺激可溶性鸟苷酸环化酶发挥作用,该酶在氧化氮信号通路中起着至关重要的作用,导致血管舒张和其他有益作用 .
科学研究应用
化学: 奈洛西呱特被用作模型化合物来研究可溶性鸟苷酸环化酶刺激的机制及其对环状鸟苷酸合成的影响.
生物学: 研究表明奈洛西呱特可以调节细胞信号通路,导致血管舒张、抑制平滑肌增殖和减少白细胞募集等效应.
作用机制
奈洛西呱特通过刺激可溶性鸟苷酸环化酶发挥作用,可溶性鸟苷酸环化酶是氧化氮信号通路的关键组成部分。当氧化氮与其辅基血红素基团结合时,可溶性鸟苷酸环化酶催化三磷酸鸟苷转化为环状鸟苷酸。 这种第二信使分子随后激活蛋白激酶 G,导致一系列下游效应,包括血管舒张、抑制平滑肌增殖和减少白细胞募集 .
未来方向
生化分析
Biochemical Properties
Nelociguat interacts with the enzyme soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway . It increases the phosphorylation of the protein kinase G (PKG) substrate vasodilator-stimulator protein (VASP) in isolated rat aortic smooth muscle cells .
Cellular Effects
Nelociguat has shown to induce vasodilation in rat aortic rings . It influences cell function by modulating the nitric oxide-cyclic guanosine monophosphate (cGMP) pathway, a fundamental cell-signaling pathway .
Molecular Mechanism
Nelociguat exerts its effects at the molecular level by stimulating soluble guanylate cyclase (sGC), thereby enhancing the cGMP pathway independently of nitric oxide . This leads to various downstream effects, including vasodilation and inhibition of smooth muscle proliferation .
Dosage Effects in Animal Models
In spontaneously hypertensive stroke-prone rats, a low dose of Nelociguat decreases urine output and improves survival . A high dose also reduces urine output, reduces microalbuminuria, and attenuates the increase in mean arterial pressure .
Metabolic Pathways
Nelociguat is metabolized to its active form by the cytochrome P450 (CYP) isoform CYP1A1 . This metabolic pathway involves Phase II UGT-mediated conjugation with glucuronic acid to form a pharmacologically inactive N-glucuronide metabolite .
准备方法
化学反应分析
奈洛西呱特会经历各种化学反应,包括:
还原: 该反应涉及去除氧原子或添加氢原子,通常使用硼氢化钠或氢化铝锂等还原剂。
这些反应中常用的试剂和条件包括二甲基亚砜和乙腈等有机溶剂,以及钯碳等催化剂。 这些反应形成的主要产物包括吡唑并嘧啶核心结构的各种衍生物,这些衍生物可以进一步修饰以增强化合物的药理特性 .
相似化合物的比较
奈洛西呱特类似于其他可溶性鸟苷酸环化酶刺激剂,例如利奥西呱特和维利西呱特。它具有独特的特性,使其与众不同:
这些差异突出了奈洛西呱特的独特药理学特征,使其成为特定治疗应用中的一种有价值的化合物。
属性
IUPAC Name |
methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN8O2/c1-30-19(29)24-14-15(21)25-17(26-16(14)22)13-11-6-4-8-23-18(11)28(27-13)9-10-5-2-3-7-12(10)20/h2-8H,9H2,1H3,(H,24,29)(H4,21,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQHGWIXJSSWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625115-52-8 | |
| Record name | Nelociguat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625115528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NELOCIGUAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A18LL56O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(3-bromobenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B1677937.png)

![(2S)-N-(2,3-dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]-2-[(1R)-1-naphthalen-1-yl-3,4-dihydro-1H-isoquinolin-2-yl]propanamide](/img/structure/B1677939.png)
